molecular formula C9H17NO B13631107 3-Aminobicyclo[3.3.1]nonan-1-ol

3-Aminobicyclo[3.3.1]nonan-1-ol

Cat. No.: B13631107
M. Wt: 155.24 g/mol
InChI Key: XLDHKXYUHLQDDJ-UHFFFAOYSA-N
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Description

3-Aminobicyclo[331]nonan-1-ol is a bicyclic amine alcohol compound with a unique structure that includes a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol typically involves the Ritter reaction, where a bicyclo[3.3.1]nonan-3-ol derivative reacts with trimethylsilyl cyanide under acidic conditions to form the desired amine . Another method involves the reduction of bicyclo[3.3.1]nonan-3-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[3.3.1]nonan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, ketones, and carboxylic acids .

Scientific Research Applications

3-Aminobicyclo[3.3.1]nonan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[3.3.1]nonan-1-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobicyclo[3.3.1]nonan-1-ol is unique due to its combination of an amine and hydroxyl group within a rigid bicyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-aminobicyclo[3.3.1]nonan-1-ol

InChI

InChI=1S/C9H17NO/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7-8,11H,1-6,10H2

InChI Key

XLDHKXYUHLQDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)(C2)O)N

Origin of Product

United States

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